molecular formula C32H42N2O2 B14004950 2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione CAS No. 28293-28-9

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14004950
CAS No.: 28293-28-9
M. Wt: 486.7 g/mol
InChI Key: KGQWXUGBTTVRHZ-UHFFFAOYSA-N
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Description

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure that includes heptylamino and diphenyl groups attached to a cyclohexa-diene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,5-diphenylcyclohexa-2,5-diene-1,4-dione with heptylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diene-dione core to a more saturated structure.

    Substitution: Amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds share a similar quinone core but with different alkylamino groups.

    2,5-Bis(2-aminothiazol-5-yl)-3,6-dichlorohydroquinones: These compounds have a similar structure but include thiazole and chlorine substituents.

Uniqueness

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of heptylamino and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

28293-28-9

Molecular Formula

C32H42N2O2

Molecular Weight

486.7 g/mol

IUPAC Name

2,5-bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H42N2O2/c1-3-5-7-9-17-23-33-29-27(25-19-13-11-14-20-25)32(36)30(34-24-18-10-8-6-4-2)28(31(29)35)26-21-15-12-16-22-26/h11-16,19-22,33-34H,3-10,17-18,23-24H2,1-2H3

InChI Key

KGQWXUGBTTVRHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=C(C(=O)C(=C(C1=O)C2=CC=CC=C2)NCCCCCCC)C3=CC=CC=C3

Origin of Product

United States

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